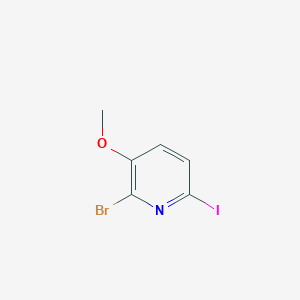
2-Bromo-6-iodo-3-methoxypyridine
概述
描述
2-Bromo-6-iodo-3-methoxypyridine is an organic compound with the molecular formula C6H5BrINO. It is a derivative of pyridine, characterized by the presence of bromine, iodine, and methoxy groups at specific positions on the pyridine ring. This compound is typically a colorless to pale yellow solid and is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane .
准备方法
The synthesis of 2-Bromo-6-iodo-3-methoxypyridine involves multiple steps:
Introduction of the Methoxy Group: The methoxy group is introduced at the 3-position of the pyridine ring.
Bromination: Bromine is introduced at the 2-position of the pyridine ring.
Iodination: Iodine is introduced at the 6-position of the pyridine ring.
These reactions typically require specific conditions such as the use of inert gases (e.g., nitrogen or argon) and controlled temperatures (2–8°C) to ensure the stability and purity of the final product .
化学反应分析
2-Bromo-6-iodo-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-Bromo-6-iodo-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals and dyes, showcasing its versatility in various industrial applications
作用机制
The mechanism of action of 2-Bromo-6-iodo-3-methoxypyridine involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition and transmetalation processes, facilitated by palladium catalysts. These reactions lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
相似化合物的比较
2-Bromo-6-iodo-3-methoxypyridine can be compared with other halogenated pyridine derivatives:
- 2-Bromo-4-iodo-3-methoxypyridine
- 2-Bromo-5-iodo-3-methoxypyridine
- 5-Bromo-2-iodo-3-methoxypyridine
- 6-Iodo-2,3-dimethoxypyridine
- 3-Iodo-4-methoxypyridine
- 2-Iodo-5-methoxypyridine
These compounds share similar structural features but differ in the positions of the halogen and methoxy groups. The unique arrangement of these groups in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
属性
IUPAC Name |
2-bromo-6-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDNVVCKJSWJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455194 | |
| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321535-37-9 | |
| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromo-6-iodo-3-methoxypyridine a useful compound in organic synthesis?
A1: this compound is a versatile building block in organic synthesis due to its ability to undergo selective Suzuki reactions. [] The presence of two different halogen atoms (bromine and iodine) with varying reactivity allows for sequential functionalization. This selectivity is valuable for the controlled synthesis of complex molecules, particularly aryl-substituted pyridines, which are important structural motifs in various pharmaceuticals and agrochemicals.
Q2: Can you elaborate on the selective Suzuki reactions of this compound as highlighted in the research?
A2: The research by [] demonstrates that this compound can be selectively arylated via Suzuki reactions. The authors successfully synthesized both mono-arylated and terarylated derivatives. This selectivity is attributed to the higher reactivity of the iodine atom compared to the bromine atom under the employed reaction conditions. By adjusting the reaction conditions and stoichiometry, researchers can control the degree of arylation, making this compound a powerful tool for synthesizing diverse pyridine derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
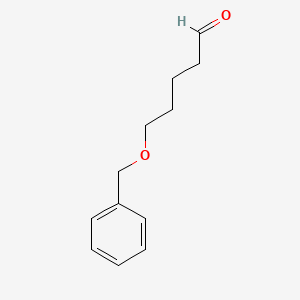
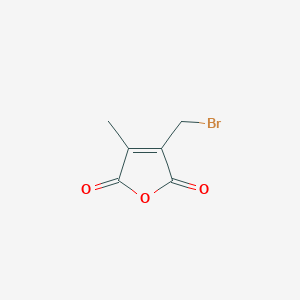
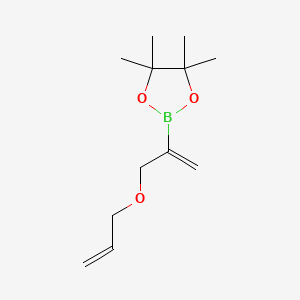

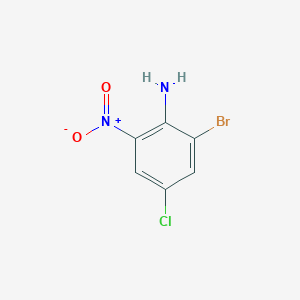
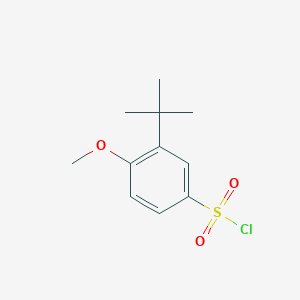

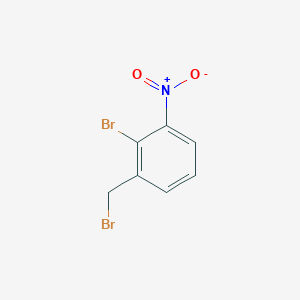
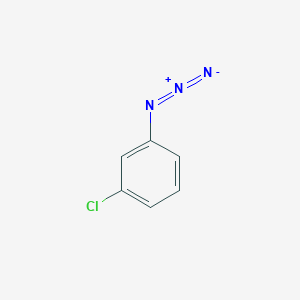
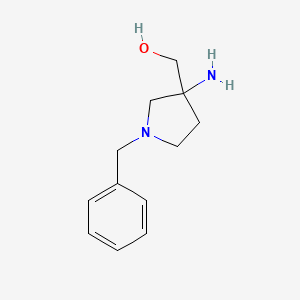



![2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran](/img/structure/B1278910.png)
